tert-butyl (3S,4R)-3-hydroxy-4-methylpyrrolidine-1-carboxylate
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Overview
Description
Tert-butyl (3S,4R)-3-hydroxy-4-methylpyrrolidine-1-carboxylate is a chemical compound that belongs to the class of pyrrolidines. This compound is characterized by the presence of a tert-butyl ester group, a hydroxyl group, and a methyl group attached to a pyrrolidine ring. It is often used in organic synthesis and has applications in various fields such as chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (3S,4R)-3-hydroxy-4-methylpyrrolidine-1-carboxylate typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through cyclization reactions involving appropriate starting materials such as amino acids or other nitrogen-containing compounds.
Introduction of the Hydroxyl and Methyl Groups: The hydroxyl and methyl groups can be introduced through selective functionalization reactions. For example, hydroxylation can be achieved using oxidizing agents, while methylation can be performed using methylating reagents.
Esterification: The tert-butyl ester group is introduced through esterification reactions, typically using tert-butyl alcohol and an appropriate acid catalyst.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Flow microreactor systems have been shown to be effective for the synthesis of tert-butyl esters, providing a more sustainable and versatile approach compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl (3S,4R)-3-hydroxy-4-methylpyrrolidine-1-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The ester group can be reduced to form an alcohol.
Substitution: The tert-butyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of an alcohol.
Substitution: Formation of various substituted pyrrolidine derivatives.
Scientific Research Applications
Tert-butyl (3S,4R)-3-hydroxy-4-methylpyrrolidine-1-carboxylate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of tert-butyl (3S,4R)-3-hydroxy-4-methylpyrrolidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, while the ester group can undergo hydrolysis to release the active pyrrolidine moiety. These interactions can modulate various biochemical pathways and exert biological effects.
Comparison with Similar Compounds
Similar Compounds
Tert-butyl (3S,4R)-3-hydroxy-4-methylpyrrolidine-1-carboxylate: Characterized by the presence of a tert-butyl ester group.
Tert-butyl (3S,4R)-3-hydroxy-4-ethylpyrrolidine-1-carboxylate: Similar structure but with an ethyl group instead of a methyl group.
Tert-butyl (3S,4R)-3-hydroxy-4-phenylpyrrolidine-1-carboxylate: Similar structure but with a phenyl group instead of a methyl group.
Uniqueness
This compound is unique due to its specific stereochemistry and functional groups, which confer distinct chemical reactivity and biological activity. The presence of the tert-butyl ester group provides steric hindrance, influencing the compound’s interactions and stability.
Properties
CAS No. |
1432132-80-3 |
---|---|
Molecular Formula |
C10H19NO3 |
Molecular Weight |
201.3 |
Purity |
95 |
Origin of Product |
United States |
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